2-Methyl-3-phenylbutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGXYJJUPNMOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871886 | |
| Record name | 2-Methyl-3-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3280-08-8 | |
| Record name | NSC 60300 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003280088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 3 Phenylbutan 2 Ol and Its Derivatives
Traditional Synthetic Approaches for Tertiary Alcohols
Conventional methods for synthesizing tertiary alcohols are well-established in organic chemistry, with the Grignard reaction being the most prominent and versatile.
The most direct and common method for preparing 2-methyl-3-phenylbutan-2-ol is through the nucleophilic addition of a Grignard reagent to a ketone. organic-chemistry.org This reaction can be approached in two strategically different ways, depending on the chosen disconnection of the target molecule:
Route A: The reaction between isopropyl phenyl ketone (2-methyl-1-phenylpropan-1-one) and a methylmagnesium halide (e.g., MeMgCl or MeMgBr).
Route B: The reaction of acetone (B3395972) with (1-phenylethyl)magnesium bromide.
Both routes effectively yield the desired tertiary alcohol after an acidic workup to protonate the intermediate alkoxide. chemistrysteps.com The synthesis of a closely related isomer, 2-methyl-4-phenylbutan-2-ol, has been reported with a 72% yield by reacting acetone with phenylethyl magnesium chloride in tetrahydrofuran (B95107) (THF) at 0 °C, demonstrating the general feasibility of this approach. libretexts.org
Reaction Scheme for Grignard Synthesis
Route A: Isopropyl phenyl ketone reacts with Methylmagnesium chloride to form this compound.
Route B:Acetone reacts with (1-phenylethyl)magnesium bromide to form this compound.
Optimizing the yield of Grignard reactions for tertiary alcohol synthesis involves careful control over several parameters to minimize side reactions. Key strategies include:
Stoichiometry: Using a slight excess of the Grignard reagent can help ensure the complete consumption of the ketone. nih.govFor the preparation of the Grignard reagent itself, an excess of magnesium (e.g., 1.5 to 3 molar equivalents relative to the halide) is often employed to drive the formation. * Temperature Control: Grignard reactions are exothermic. Maintaining a controlled temperature, often between 0 °C and a gentle reflux, is crucial. The rate of addition of one reagent to the other is a practical way to manage the reaction temperature and prevent side reactions like Wurtz coupling. organicchemistrytutor.com* Minimizing Side Reactions: The primary competing reaction is the enolization of the ketone by the basic Grignard reagent, which forms a non-reactive enolate and consumes the starting materials. This is particularly a risk with sterically hindered ketones. Lower temperatures and the use of certain additives can suppress enolization. researchgate.net
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Reagent Stoichiometry | 1.1 - 1.5 eq. Grignard reagent | Drives reaction to completion. |
| Temperature | 0 °C to reflux (e.g., < 60 °C) | Balances reaction rate and minimizes side reactions. acs.org |
| Reagent Addition | Slow, dropwise addition | Controls exothermicity and maintains optimal temperature. |
| Atmosphere | Anhydrous, inert (e.g., N₂ or Ar) | Prevents quenching of the Grignard reagent by water or oxygen. nih.gov|
The choice of solvent is critical as it solvates the magnesium center, influencing the reactivity and composition of the Grignard reagent through the Schlenk equilibrium. researchgate.netchinesechemsoc.org
Solvents: Ethereal solvents are essential. Tetrahydrofuran (THF) is often considered superior to diethyl ether (DEE) because it is more Lewis basic, leading to a more soluble and potentially more reactive Grignard complex. chemistrysteps.comchinesechemsoc.orgMore recently, 2-Methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, has been shown to be an excellent, and in some cases superior, alternative to THF. organicchemistrytutor.com* Catalytic Additives: To enhance selectivity and yield, various additives can be employed. Cerium(III) chloride (CeCl₃) is known to generate organocerium reagents in situ, which are less basic than Grignard reagents and show a strong preference for 1,2-addition to carbonyls, thus reducing enolization and increasing the yield of the desired tertiary alcohol. researchgate.netAdditives like lithium chloride (LiCl) can break up dimeric or oligomeric Grignard aggregates, leading to more reactive monomeric species, sometimes referred to as "turbo-Grignards". organic-chemistry.orgZinc chloride (ZnCl₂) has also been used to catalyze the addition of Grignard reagents to ketones. illinois.edu
| Solvent/Additive | Boiling Point (°C) | Key Feature |
|---|---|---|
| Diethyl Ether (DEE) | 34.6 | Traditional solvent, low boiling point. nih.gov |
| Tetrahydrofuran (THF) | 66 | Higher boiling point, superior solvating properties, often preferred. chemistrysteps.comnih.gov |
| 2-Methyl-THF | ~80 | "Green" alternative, excellent performance. organicchemistrytutor.com |
| Cerium(III) chloride | N/A | Additive to suppress enolization and improve 1,2-addition selectivity. researchgate.net |
| Lithium chloride | N/A | Additive to increase reactivity by breaking up reagent aggregates. organic-chemistry.org|
While the direct reduction of a carbonyl compound typically yields a primary or secondary alcohol, a tertiary alcohol like this compound can be obtained through the reduction of a suitable precursor. organic-chemistry.orgA viable strategy involves the catalytic hydrogenation of an unsaturated tertiary alcohol. For instance, the synthesis could proceed via the creation of 2-methyl-3-phenylbut-3-en-2-ol, followed by the selective reduction of the carbon-carbon double bond.
The hydrogenation of the alkene can be achieved using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. This method is effective for reducing the double bond while leaving the alcohol and phenyl ring intact. The hydrogenation of a similar compound, 2-methyl-3-butyn-2-ol (B105114), to its corresponding alkene and subsequently to the saturated alcohol (2-methyl-2-butanol) has been studied extensively, demonstrating the principle of this reduction pathway. uu.nlmdpi.com Another classical, though less direct, route involves the ring-opening of an epoxide. The reaction of a Grignard reagent with a substituted epoxide, such as 1,2-epoxy-2-methyl-1-phenylpropane, using a methylmagnesium halide, would result in the formation of this compound. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. chemistrysteps.commasterorganicchemistry.com
Grignard Reaction-Based Syntheses of this compound
Optimization Strategies for Grignard Yields in this compound Synthesis
Catalytic and Biocatalytic Synthesis of this compound
Modern synthetic chemistry increasingly utilizes catalytic and biocatalytic methods to achieve high selectivity and efficiency, often under milder conditions than traditional approaches.
While methods directly targeting this compound are not widely reported, transition-metal catalysis has been successfully applied to the synthesis of its structural isomers and analogues. These methods often provide excellent control over stereochemistry.
Zinc(II)-Catalyzed Grignard Addition: A catalytic system using ZnCl₂ with Me₃SiCH₂MgCl and LiCl has been shown to effectively promote the addition of methylmagnesium bromide to isopropyl phenyl ketone, yielding the isomeric product 3-methyl-2-phenylbutan-2-ol. illinois.eduThis demonstrates the utility of transition metal catalysis in modulating the reactivity of organometallic reagents.
Iridium-Catalyzed Asymmetric Hydrogenation: In a sophisticated example of dynamic kinetic resolution, an iridium catalyst has been used for the asymmetric hydrogenation of the racemic allylic alcohol (R/S)-3-methyl-4-phenylbut-3-en-2-ol. This process, which uses an Ir-N,P complex with an acidic additive, leads to the formation of (2R,3S)-3-methyl-4-phenylbutan-2-ol, a stereoisomer of a closely related analogue, with high diastereoselectivity and enantioselectivity.
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. nih.govnih.govEnzymes can perform complex transformations with exquisite precision.
Ene-Reductases (ERs): Ene-reductases are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. This has been applied to the synthesis of chiral fragrance compounds like 3-methyl-4-phenylbutan-2-ol. The reduction of the corresponding α,β-unsaturated ketone precursor using an ene-reductase proceeds with high stereoselectivity, where the chirality at the C3 position, crucial for its odor profile, is precisely controlled.
Lipases for Kinetic Resolution: The dynamic kinetic resolution (DKR) of tertiary alcohols has been achieved by combining a lipase (B570770) enzyme with a metal catalyst. In one example, a tertiary alcohol was racemized using a vanadium-based catalyst, allowing a lipase (Candida antarctica lipase A) to selectively acylate one enantiomer, resulting in a highly enantioenriched acetate (B1210297) product. mdpi.comWhile not applied directly to this compound, this strategy represents a powerful method for accessing chiral tertiary alcohols. researchgate.netd-nb.info
Transition Metal-Catalyzed Methods for this compound Analogues
Advanced Synthetic Techniques and Principles
Beyond biocatalysis, modern synthetic chemistry leverages advanced engineering and guiding principles to enhance efficiency, safety, and sustainability.
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. vapourtec.combeilstein-journals.org The synthesis of this compound can be effectively achieved via a Grignard reaction, a classic method for forming carbon-carbon bonds and producing alcohols. vapourtec.com
In a continuous flow setup for the synthesis of this compound, a solution of a Grignard reagent, such as methylmagnesium chloride, would be continuously mixed with a solution of a ketone precursor, like benzylacetone. gordon.edu The reaction mixture then flows through a heated or cooled tube reactor for a specific residence time, allowing for precise control over the reaction conditions. researchgate.net This methodology has been successfully applied to the synthesis of various secondary and tertiary alcohols, demonstrating high yields and selectivity. beilstein-journals.orgresearchgate.net The use of flow chemistry can also mitigate the safety concerns associated with the often exothermic nature of Grignard reactions. vapourtec.com
A study on the continuous flow synthesis of the related compound 2-methyl-3-butyn-2-ol via hydrogenation highlights the potential of this technology for producing precursors to this compound in a green and efficient manner. mdpi.comresearchgate.net
The table below outlines a potential continuous flow process for the Grignard synthesis of this compound.
Table 2: Illustrative Continuous Flow Synthesis of this compound
| Reagent 1 | Reagent 2 | Solvent | Residence Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Methylmagnesium chloride | Benzylacetone | THF | 10 | 25 | >90 |
| Isopropylmagnesium chloride | Acetophenone | 2-MeTHF | 15 | 20 | >85 |
This table is illustrative and based on reported yields for continuous flow Grignard reactions for the synthesis of tertiary alcohols. gordon.eduresearchgate.net
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.
A key area for improvement in the traditional Grignard synthesis of tertiary alcohols is the choice of solvent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used but have significant environmental and safety drawbacks. Research has shown that 2-methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources, can be a greener alternative for Grignard reactions, often providing comparable or even superior results. gordon.edu
Furthermore, the use of catalysis is a cornerstone of green chemistry. While the Grignard reagent is a stoichiometric reagent, the development of catalytic versions of Grignard-type additions is an active area of research. Additionally, the catalysts used in subsequent steps, such as the dehydration of the tertiary alcohol to form alkenes, can be chosen based on their environmental impact. For instance, using solid acid catalysts that can be easily recovered and reused is preferable to using stoichiometric amounts of strong, corrosive acids. rsc.org
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Safer Solvents | Use of 2-methyltetrahydrofuran (2-MeTHF) instead of THF or diethyl ether in Grignard synthesis. gordon.edu |
| Atom Economy | Optimization of reaction conditions to minimize byproduct formation. |
| Use of Renewable Feedstocks | Potential to source precursors from biorenewable materials. |
| Catalysis | Use of recyclable catalysts for precursor synthesis and subsequent transformations. rsc.org |
| Energy Efficiency | Application of continuous flow processing to reduce energy consumption compared to batch heating and cooling. mdpi.com |
Stereochemical Aspects and Asymmetric Synthesis of 2 Methyl 3 Phenylbutan 2 Ol
Chiral Properties and Enantiomeric Considerations of 2-Methyl-3-phenylbutan-2-ol
This compound is a chiral molecule due to the presence of a stereocenter at the third carbon atom (C3) of the butane (B89635) chain. solubilityofthings.comchemspider.com This carbon is bonded to four different substituents: a hydrogen atom, a phenyl group, an isopropyl group (from C4 and its methyl groups), and the 2-hydroxy-2-methylpropyl group (from C1 and C2). The presence of this single chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. solubilityofthings.com These enantiomers are designated as (R)-2-methyl-3-phenylbutan-2-ol and (S)-2-methyl-3-phenylbutan-2-ol. fluorochem.co.ukevitachem.com
The distinct three-dimensional arrangement of these enantiomers means they can exhibit different biological activities and interactions, making their stereoselective synthesis a topic of significant interest in fields like pharmaceutical and fragrance chemistry. solubilityofthings.com The synthesis of this compound without chiral control results in a racemic mixture, which is an equal 1:1 mixture of the (R)- and (S)-enantiomers.
Enantioselective Synthetic Strategies for Chiral this compound
The synthesis of single enantiomers of chiral alcohols is a fundamental goal in modern organic chemistry. For tertiary alcohols like this compound, this presents a considerable challenge due to the steric congestion around the prochiral center of the ketone precursor. chinesechemsoc.org
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a powerful tool for creating stereocenters. While direct hydrogenation of a ketone precursor like 3-phenylbutan-2-one (B1615089) would yield a secondary alcohol, the synthesis of the tertiary alcohol this compound can be achieved through the hydrogenation of an unsaturated precursor. A highly relevant strategy involves the asymmetric hydrogenation of the corresponding allylic alcohol, (R/S)-3-methyl-4-phenylbut-3-en-2-ol.
Research has demonstrated that Iridium-N,P catalysts can effectively hydrogenate this precursor to produce the related compound (2R,3S)-3-methyl-4-phenylbutan-2-ol. diva-portal.org This process can be precisely controlled to proceed via either Dynamic Kinetic Resolution (DKR) or Kinetic Resolution (KR) by the choice of an acidic or basic additive. diva-portal.org When an acid is used, it promotes the isomerization of the slower-reacting (S)-enantiomer of the starting material into the faster-reacting (R)-enantiomer, leading to a single diastereomeric product in high yield via DKR. diva-portal.org Conversely, adding a base inhibits this isomerization, allowing for the hydrogenation of only the faster-reacting enantiomer while the slower-reacting one is recovered, a classic example of KR. diva-portal.org
Other transition-metal catalysts, such as those based on Rhodium and Nickel, are also widely used for the asymmetric hydrogenation of various functional groups, including the precursors to chiral alcohols. rsc.orgunimi.it For instance, Iridium complexes with f-Amphbinol ligands have shown high efficiency in the asymmetric hydrogenation of diverse ketones to their corresponding chiral alcohols with excellent yields and enantioselectivities. acs.org
Other Enantioselective Catalysis Approaches for Phenyl-Substituted Alcohols
Beyond hydrogenation, several other catalytic methods are employed to synthesize enantiomerically enriched phenyl-substituted tertiary alcohols. These methods often involve the enantioselective addition of a carbon nucleophile to a prochiral ketone.
One notable approach is the copper-catalyzed enantioselective addition of 1,1-diborylalkanes to α-ketoesters, which can generate tertiary alcohols containing adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov Another significant strategy is the highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones. chinesechemsoc.orgchinesechemsoc.org This method utilizes a three-component catalyst system, often involving a chiral (salen)AlCl complex, to achieve kinetic resolution and deliver tertiary cyanohydrins with two vicinal stereocenters in high enantiomeric excess (ee). chinesechemsoc.orgchinesechemsoc.org
The following table summarizes selected enantioselective catalytic approaches applicable to the synthesis of complex tertiary alcohols.
| Method | Catalyst System | Substrate Type | Product Type | Enantioselectivity |
| Addition of Diborylalkanes nih.gov | Chiral phosphine–copper(I) complexes | α-Ketoesters | β-Hydroxyboronates | Up to 99:1 e.r. |
| Cyanosilylation (KR) chinesechemsoc.org | (salen)AlCl / Phosphorane / HMPA | Racemic α-branched ketones | Tertiary cyanohydrins | 91–98% ee |
| Allyl Addition nih.gov | Aminophenol / Allyl–B(pin) | Acyclic ketones | Tertiary homoallylic alcohols | Up to 96.5:3.5 e.r. |
| Desymmetrization elsevierpure.com | Iminooxazoline-CuCl₂ complex | 2-Phenyl-substituted glycerols | Chiral tertiary alcohols | 80 to 94% ee |
Dynamic Kinetic Resolution (DKR) and Kinetic Resolution in this compound Synthesis
Dynamic Kinetic Resolution (DKR) is a highly efficient strategy to convert a racemic starting material entirely into a single enantiomer of a product, offering a theoretical maximum yield of 100%. uniovi.es This process combines the kinetic resolution of a racemate with an in-situ racemization of the less reactive enantiomer. researchgate.net For the synthesis of chiral alcohols, DKR typically involves the combination of a stereoselective enzyme, such as a lipase (B570770) or an alcohol dehydrogenase, and a transition metal catalyst for racemization. uniovi.esresearchgate.net
Ruthenium complexes are frequently used as racemization catalysts for secondary alcohols under mild conditions. researchgate.netresearchgate.net These are often paired with lipases, such as Candida antarctica lipase B (CALB), which selectively acylate one enantiomer of the alcohol. researchgate.net As one enantiomer is consumed by the enzyme, the ruthenium catalyst continuously converts the remaining, unreactive enantiomer back into the reactive one. Dynamic reductive kinetic resolutions of racemic ketones using alcohol dehydrogenases (ADHs) from organisms like Rhodococcus ruber and a basic resin for racemization have also proven effective. uniovi.es
As mentioned previously, the asymmetric hydrogenation of the allylic precursor to this compound serves as a prime example of how these principles can be applied, allowing for either DKR or simple KR depending on the reaction conditions. diva-portal.org
Stereocontrol in Specific Reactions Involving this compound
The stereochemistry of this compound not only is a challenge in its synthesis but also dictates the stereochemical outcome of subsequent reactions.
Stereoselective Elimination Reactions (e.g., E2 Mechanisms) and Product Stereochemistry
Elimination reactions of derivatives of this compound are highly stereoselective. The E2 (bimolecular elimination) mechanism, in particular, has strict stereochemical requirements. For the reaction to proceed, the leaving group and the proton being abstracted must be in an anti-periplanar conformation. chegg.com
Consider the E2 elimination of the tosylate of a stereoisomer, (2S,3R)-3-phenylbutan-2-ol, upon treatment with a strong base like sodium ethoxide. chegg.com The reaction involves the removal of the hydrogen atom from C3 and the tosylate group from C2. For the E2 mechanism to occur, the molecule must rotate into a conformation where the C-H bond on C3 and the C-OTs bond on C2 are anti-periplanar. This specific spatial arrangement locks the relative positions of the substituents (phenyl group and methyl groups) on the developing double bond, thereby determining the stereochemistry of the resulting alkene product. chegg.com The steric bulk of the substituents also plays a crucial role, influencing the stability of the transition state and generally favoring the formation of the more stable (E)-alkene, where the largest groups are on opposite sides of the double bond. masterorganicchemistry.com
Mechanistic Investigations of 2 Methyl 3 Phenylbutan 2 Ol Reactivity
Elucidation of Reaction Pathways for 2-Methyl-3-phenylbutan-2-ol Transformations
The transformation of this compound can proceed through several distinct mechanistic pathways, primarily involving carbocationic intermediates. The stability of the potential tertiary and benzylic carbocations that can be formed from this molecule plays a crucial role in directing the course of its reactions.
A significant pathway involves the electrochemical deconstructive functionalization of the molecule. cardiff.ac.ukresearchgate.net In a process known as deconstructive methoxylation, this compound undergoes anodic oxidation. cardiff.ac.uk Mechanistic investigations combining synthetic, electroanalytical, and computational experiments have elucidated a multi-step pathway: cardiff.ac.ukresearchgate.net
Anodic Oxidation : The reaction initiates with the single-electron oxidation of the aromatic ring, not the hydroxyl group, to form an aromatic radical cation. cardiff.ac.ukresearchgate.net
Mesolytic Cleavage : This radical cation undergoes cleavage of the weakened benzylic β-carbon-carbon sigma bond. This fragmentation results in the formation of an oxocarbenium ion and a benzylic radical intermediate. cardiff.ac.ukresearchgate.net
Further Oxidation and Trapping : The benzylic radical undergoes further anodic oxidation to form a planar benzylic carbocation. This carbocation is then trapped by a nucleophile, such as methanol (B129727), to yield the final product. cardiff.ac.ukresearchgate.net
Functional Group Transformations of this compound
As a tertiary alcohol, this compound is resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols. This is because it lacks a hydrogen atom on the carbinol carbon (the carbon bonded to the hydroxyl group). Therefore, oxidation reactions require harsh conditions that proceed via C-C bond cleavage.
The electrochemical deconstructive methoxylation serves as a prime example of such an oxidative transformation. cardiff.ac.uk The reaction is not a simple oxidation of the alcohol to a ketone but a fragmentation of the molecule initiated by the oxidation of the phenyl group. cardiff.ac.ukresearchgate.net Studies on oxoammonium salt-mediated oxidations, while not specific to this compound, provide a general mechanistic framework. These reactions typically involve a formal hydride transfer from a C-H bond to the oxoammonium cation. researchgate.net For a tertiary alcohol like this compound, such a direct hydride transfer from the carbinol carbon is impossible. Any oxidation would necessitate a different, more complex mechanism, likely involving radical intermediates and bond cleavage, as seen in the electrochemical studies. cardiff.ac.ukresearchgate.net
The hydroxyl group of a tertiary alcohol like this compound is not reducible by common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents function by delivering a hydride ion to an electrophilic carbon, such as the carbon of a carbonyl group. The carbinol carbon in an alcohol is not electrophilic, and the hydroxyl group is a poor leaving group. Therefore, reduction of the alcohol functionality itself does not represent a typical reaction pathway for this compound.
Reduction reactions in molecules containing this moiety would target other functional groups. For example, studies on related compounds show that ene-reductases can reduce α,β-unsaturated ketones, or that LiAlH₄ can reduce diones to diols. nih.govni.ac.rs However, these reactions are not reductions of the tertiary alcohol group itself.
The acid-catalyzed dehydration of this compound is a characteristic reaction of tertiary alcohols, proceeding readily via a carbocation intermediate to form alkenes. solubilityofthings.com The mechanism follows an E1 (elimination, unimolecular) pathway:
Protonation of the Hydroxyl Group : An acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).
Formation of a Carbocation : The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. This is typically the rate-determining step.
Deprotonation : A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond.
Due to the structure of this compound, multiple alkene products are possible, and the product distribution can be influenced by potential carbocation rearrangements. Dehydration studies on the closely related isomer, 1-aryl-3-methyl-3-phenylbutan-1-ol, show that short reaction times yield the expected alkenes. canterbury.ac.nz In the case of this compound, the initial tertiary carbocation can lead to two primary alkene products. Furthermore, a hydride shift could lead to a more stable benzylic carbocation, opening pathways to additional rearranged alkene isomers. The thermodynamic stability of the resulting alkene, as predicted by Zaitsev's rule (favoring the more substituted alkene) and Hammond's postulate, generally governs the major product. stackexchange.com The formation of a conjugated system with the phenyl ring is a strong driving force.
| Precursor Alcohol | Reaction Type | Catalyst/Conditions | Key Intermediate | Major Product(s) | Ref. |
| This compound | Dehydration | Acid (e.g., H₂SO₄) | Tertiary Carbocation | Alkenes (e.g., 2-methyl-3-phenyl-2-butene) | solubilityofthings.com |
| 1-Aryl-3-methyl-3-phenylbutan-1-ol | Dehydration | p-Toluenesulphonic acid | Carbocation | trans-1-Aryl-3-methyl-3-phenylbut-1-enes | canterbury.ac.nz |
| (2R,3S)-3-Phenylbutan-2-ol (tosylate) | E2 Elimination | Sodium ethoxide | Anti-periplanar transition state | trans-(2R,3S)-3-phenylbut-2-ene | brainly.com |
This table presents data for this compound and related compounds to illustrate dehydration and elimination mechanisms.
Substitution of the tertiary hydroxyl group in this compound typically proceeds through an S_N1 (substitution, nucleophilic, unimolecular) mechanism due to the stability of the resulting tertiary carbocation.
As detailed in section 4.1, the electrochemical deconstructive methoxylation involves an S_N1-like pathway where a benzylic carbocation is trapped by methanol. cardiff.ac.ukresearchgate.net This highlights that C-C bond cleavage can precede the final substitution step.
More direct substitution reactions have also been studied. Iron(III) catalysts have been shown to promote the intramolecular substitution of tertiary alcohols. scispace.comresearchgate.net Mechanistic studies for these transformations support an S_N1-type mechanism. It is proposed that the reaction proceeds via a tight ion pair intermediate, especially in less polar solvents, which helps to achieve a high degree of chirality transfer in asymmetric reactions. scispace.com While these studies focus on intramolecular examples, the underlying principle of forming a carbocation intermediate under Lewis acid catalysis is directly relevant to intermolecular substitutions of this compound.
| Reaction Type | Catalyst | Proposed Mechanism | Key Intermediate | Notes | Ref. |
| Deconstructive Methoxylation | Anodic Oxidation | S_N1-like | Planar Benzylic Carbocation | Involves C-C bond cleavage prior to substitution. | cardiff.ac.ukresearchgate.net |
| Intramolecular Substitution | Iron(III) Triflate | S_N1-type | Tertiary Carbocation (Tight Ion Pair) | Achieves high chirality transfer in asymmetric systems. | scispace.comresearchgate.net |
This table summarizes mechanistic findings for substitution reactions involving tertiary alcohols like this compound.
Mechanistic Studies of Dehydration Reactions and Alkene Formation from this compound
Reactivity Influences: Electronic and Steric Effects on this compound Reactions
The reactivity of this compound is a direct consequence of electronic and steric factors originating from its structure.
Electronic Effects:
Phenyl Group: The phenyl group exerts a powerful electronic influence. It can stabilize adjacent carbocations and radicals through resonance. This is evident in the electrochemical oxidation, where the initial oxidation occurs on the aromatic ring and the subsequent C-C cleavage is facilitated by the formation of a stable benzylic radical/cation. cardiff.ac.ukresearchgate.net In dehydration and S_N1 reactions, the potential for rearrangement to form a resonance-stabilized benzylic carbocation is a significant factor influencing the reaction pathway and product distribution.
Alkyl Groups: The methyl groups are electron-donating through an inductive effect. This stabilizes the tertiary carbocation formed upon loss of the hydroxyl group, making S_N1 and E1 pathways highly favorable compared to their S_N2 and E2 counterparts.
Steric Effects:
Tertiary Center: The carbon bearing the hydroxyl group is sterically hindered by three other carbon substituents. This steric bulk makes an S_N2-type attack on the carbinol carbon virtually impossible.
Bulky Groups: The presence of the bulky groups adjacent to the reactive center can influence the approach of reagents and affect reaction rates. For example, in oxidation reactions of alcohols, increased steric hindrance near the reaction site is known to decrease reaction rates. rsc.org Similarly, steric interactions play a role in determining the regioselectivity of elimination reactions, influencing which proton is removed to form the alkene. researchgate.net In the iron-catalyzed substitution, the stereochemical outcome is controlled by the formation of a tight ion pair, where the leaving group sterically shields one face of the carbocation, guiding the nucleophile's approach. scispace.com
Carbocation Chemistry and Rearrangements in this compound Systems
The reactivity of this compound, particularly under acidic conditions, is dominated by the formation and subsequent rearrangement of carbocation intermediates. The structure of this tertiary alcohol, featuring a phenyl group adjacent to the carbon bearing the hydroxyl group, provides a framework for complex and competing rearrangement pathways. These transformations are primarily driven by the thermodynamic imperative to form a more stable carbocation.
Under acidic catalysis, the hydroxyl group of this compound is protonated, forming a good leaving group, water. The departure of water generates a tertiary carbocation at the C2 position. This initial carbocation is already relatively stable due to the inductive effects of the three attached alkyl groups. libretexts.orgru.nl However, the proximity of a phenyl group and other alkyl substituents on the adjacent carbon (C3) opens the possibility for 1,2-rearrangements, specifically Wagner-Meerwein shifts, to generate even more stable carbocationic intermediates. scispace.com
The primary rearrangement pathways available to the initially formed 2-methyl-3-phenyl-2-butyl cation involve the migration of a group from the adjacent C3 carbon to the positively charged C2 carbon. The potential migrating groups are a hydride ion (H⁻), a methyl group (CH₃⁻), or a phenyl group (C₆H₅⁻). The migratory aptitude of these groups generally follows the order: phenyl > hydride > methyl. bdu.ac.in This preference is attributed to the ability of the migrating group to stabilize the positive charge in the transition state of the rearrangement. The phenyl group is particularly adept at this due to the formation of a stabilized phenonium ion intermediate.
A critical factor governing these rearrangements is the relative stability of the potential carbocation products. The initial tertiary carbocation can rearrange to a different tertiary carbocation or a benzylic carbocation. Benzylic carbocations are significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. chemistrysteps.com This enhanced stability is a powerful driving force for rearrangement. chemistrysteps.com
One of the principal reactions where these carbocation rearrangements are observed is the acid-catalyzed dehydration of this compound. The carbocation formed after the loss of water can undergo a 1,2-shift before a proton is eliminated to form an alkene. The competition between a 1,2-hydride shift and a 1,2-methyl shift from the C3 position is a key determinant of the final product distribution.
A 1,2-hydride shift would lead to the formation of a tertiary benzylic carbocation, which is highly stabilized by both hyperconjugation and resonance. Subsequent elimination of a proton would yield multiple alkene isomers. In contrast, a 1,2-methyl shift would result in a less stable tertiary carbocation. Therefore, the hydride shift is the more probable rearrangement pathway.
The table below outlines the key carbocation intermediates and the expected major alkene products from the acid-catalyzed dehydration of this compound, based on established principles of carbocation stability and migratory aptitudes.
| Initial Reactant | Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Major Alkene Products |
| This compound | 2-Methyl-3-phenyl-2-butyl cation (tertiary) | 1,2-Hydride Shift | 2-Methyl-2-phenyl-3-butyl cation (tertiary, benzylic) | 2-Methyl-3-phenyl-2-butene, 2-Methyl-3-phenyl-1-butene |
| This compound | 2-Methyl-3-phenyl-2-butyl cation (tertiary) | 1,2-Methyl Shift | 3,3-Dimethyl-2-phenyl-2-butyl cation (tertiary) | 3,3-Dimethyl-2-phenyl-1-butene |
The reactivity of systems analogous to this compound, such as vicinal diols, under acidic conditions further illustrates the principles of carbocation rearrangements. The pinacol (B44631) rearrangement of a related diol, 2-methyl-3-phenylbutane-2,3-diol, involves the formation of a carbocation and a subsequent 1,2-shift to yield a ketone. ucla.edu In this reaction, the migratory aptitude of the phenyl group versus the methyl group would determine the final product. chemistrysteps.com The general consensus is that a phenyl group has a higher migratory aptitude than a methyl group. nih.gov
Detailed research findings on the migratory aptitudes in pinacol rearrangements often show the following trend: phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org This is because the transition state for aryl group migration is stabilized by the formation of a bridged phenonium ion.
The following table summarizes the expected major product of a pinacol-type rearrangement if this compound were part of a vicinal diol system, highlighting the role of migratory aptitude.
| Vicinal Diol Example | Initial Carbocation | Migrating Group | Rearrangement Product (Ketone) |
| 2,3-Dimethyl-3-phenylbutane-2,3-diol | 2,3-Dimethyl-3-phenyl-2-butyl cation (tertiary) | Phenyl | 3,3-Dimethyl-2-phenyl-2-butanone |
| 2,3-Dimethyl-3-phenylbutane-2,3-diol | 2-Methyl-3-phenyl-3-hydroxy-2-butyl cation (tertiary, benzylic) | Methyl | 2-Methyl-2-phenyl-3-butanone |
Advanced Spectroscopic Characterization and Structural Analysis of 2 Methyl 3 Phenylbutan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR and ¹³C NMR Techniques for 2-Methyl-3-phenylbutan-2-ol
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of organic compounds. The analysis of chemical shifts (δ), coupling constants (J), and signal integrations in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for a complete assignment of the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.0-7.5 ppm). The methine proton (CH) adjacent to the phenyl group would likely appear as a quartet, split by the neighboring methyl group. The two methyl groups attached to the tertiary carbon bearing the hydroxyl group are expected to be non-equivalent and thus show separate singlet signals. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The phenyl group carbons will show multiple signals in the aromatic region (typically δ 125-145 ppm). The quaternary carbon attached to the hydroxyl group would appear in the region characteristic of tertiary alcohols (around δ 70-80 ppm). The methine carbon and the various methyl carbons will have characteristic chemical shifts in the aliphatic region of the spectrum.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 2.85 | Quartet | 1H | Methine proton (-CH-) |
| 1.55 | Singlet | 1H | Hydroxyl proton (-OH) |
| 1.25 | Doublet | 3H | Methyl protons (-CH-CH₃) |
| 1.10 | Singlet | 3H | Methyl protons (-C(OH)(CH₃)₂) |
| 1.05 | Singlet | 3H | Methyl protons (-C(OH)(CH₃)₂) |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 143.5 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 127.8 | Aromatic CH |
| 126.5 | Aromatic CH |
| 75.0 | Quaternary C (-C(OH)) |
| 50.5 | Methine C (-CH-) |
| 28.0 | Methyl C (-C(OH)(CH₃)₂) |
| 27.5 | Methyl C (-C(OH)(CH₃)₂) |
| 16.0 | Methyl C (-CH-CH₃) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₁H₁₆O, the expected molecular weight is approximately 164.24 g/mol . nih.gov
Electron Impact (EI) ionization is a common method used in mass spectrometry. In the EI-MS of alcohols, the molecular ion peak (M⁺) is often weak or even absent due to the facile fragmentation of the molecule. chemspider.com The fragmentation of this compound is expected to be dominated by cleavages adjacent to the oxygen atom (alpha-cleavage) and the loss of neutral molecules like water.
Based on data from the NIST Mass Spectrometry Data Center, the GC-MS of this compound shows prominent peaks at m/z values of 59, 91, and 106. nih.gov
m/z 59: This is likely the base peak and corresponds to the stable [C₃H₇O]⁺ ion, formed by the alpha-cleavage and loss of the phenylmethyl radical. This fragment, [(CH₃)₂COH]⁺, is characteristic of tertiary alcohols with two methyl groups on the carbinol carbon.
m/z 91: This fragment is characteristic of a benzyl (B1604629) or tropylium (B1234903) cation, [C₇H₇]⁺, formed by cleavage of the bond between the tertiary carbon and the benzylic carbon.
m/z 106: This peak could arise from the loss of a C₄H₉O radical, resulting in a [C₇H₈]⁺ fragment, or through other complex rearrangement processes.
The loss of a water molecule (M-18) is also a common fragmentation pathway for alcohols, which would give a peak at m/z 146, although this may not be a major peak.
Key Fragmentation Peaks for this compound
| m/z | Proposed Fragment |
| 164 | [C₁₁H₁₆O]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 106 | [C₇H₈]⁺ or other isomers |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 59 | [(CH₃)₂COH]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Applications
Infrared and Ultraviolet-Visible spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol group. The broadness of this peak is due to hydrogen bonding. libretexts.orglibretexts.org The C-O stretching vibration for a tertiary alcohol is typically observed in the range of 1100-1200 cm⁻¹. spectroscopyonline.com The spectrum would also exhibit characteristic C-H stretching vibrations for the sp³ and sp² hybridized carbons just below and above 3000 cm⁻¹, respectively. The presence of the phenyl group would be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl group. Aromatic systems typically show a strong absorption band (the E-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. msu.eduscience-softcon.de The hydroxyl group itself does not absorb significantly in the UV-Vis region. Therefore, the spectrum would primarily confirm the presence of the benzene (B151609) ring within the molecule.
X-ray Diffraction Studies for Solid-State Structures of this compound Derivatives
Currently, there are no published X-ray crystal structures for this compound in major crystallographic databases. The compound is a liquid or a low-melting solid at room temperature, which can make the growth of high-quality single crystals suitable for X-ray diffraction challenging. solubilityofthings.comamericanelements.com
However, X-ray diffraction studies on derivatives of this compound are conceivable. The introduction of functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding or π-π stacking, can facilitate crystallization. For instance, esterification of the hydroxyl group with a suitable carboxylic acid or the introduction of polar substituents on the phenyl ring could lead to crystalline derivatives. The structural analysis of such derivatives would provide valuable information about the conformational preferences of the this compound backbone. While no direct studies exist, related structures containing substituted phenylbutanol moieties have been characterized by X-ray crystallography, demonstrating the feasibility of this approach for structural elucidation in this class of compounds.
Computational Chemistry and Theoretical Modeling of 2 Methyl 3 Phenylbutan 2 Ol
Density Functional Theory (DFT) Calculations for 2-Methyl-3-phenylbutan-2-ol
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules.
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. DFT calculations, specifically using functionals like ωB97X-D with a basis set such as def2-TZVPP, have been employed to achieve this. researchgate.net Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the electronic structure can be analyzed. For instance, in the context of electrochemical reactions, the electronic structure of the radical cation of this compound has been investigated. These studies revealed that upon one-electron oxidation, the resulting spin density is predominantly located on the aromatic ring, indicating that the phenyl group is the primary site of initial electronic change in such processes. researchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. While specific HOMO-LUMO energy values for this compound are not widely published, DFT calculations can readily provide this information. The analysis of the spatial distribution of these orbitals would further reveal the likely sites for nucleophilic and electrophilic attack.
Computational methods can also predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, theoretical NMR spectra can be generated. These predicted spectra are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data. While experimental ¹H and ¹³C NMR data for this compound are available, with characteristic signals for its phenyl and alkyl protons and carbons, specific computational studies predicting these shifts for this molecule are not prevalent in the literature. uni-regensburg.de However, the application of established computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, would be the standard approach for such predictions.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, diffusion, and interactions of this compound in various environments, such as in solution or at interfaces.
While specific MD simulation studies focused solely on this compound are not readily found in the literature, this technique could be applied to understand its behavior in different solvents, its potential interactions with biological macromolecules like enzymes or receptors, or its aggregation properties. Such simulations would provide a dynamic picture that complements the static information obtained from quantum chemical calculations.
Solvation Models and Environmental Effects on this compound Reactivity
The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these environmental effects. These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.
For this compound, implicit solvation models like the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) have been utilized in computational studies of its reactions. For instance, the SMD model was employed to simulate the solvent effects of dimethylformamide (DMF). uni-regensburg.de In a study of its electrochemical fragmentation, the influence of dichloromethane (B109758) and methanol (B129727) as solvents was computationally investigated, revealing differences in the activation barriers of reaction pathways. researchgate.net These models are crucial for obtaining accurate predictions of reaction energetics and mechanisms in solution.
Thermodynamic and Kinetic Calculations of Reaction Pathways Involving this compound
Computational chemistry is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, the feasibility and rates of various reaction pathways can be predicted.
In the case of the electrochemical deconstructive methoxylation of this compound, DFT calculations have been instrumental in elucidating the reaction mechanism. researchgate.net These calculations compared an S(_N)1-like and an S(_N)2-like pathway for the C-C bond cleavage. The results showed a significantly lower activation barrier for the S(_N)1-like mechanism, indicating that it is the more favorable pathway. researchgate.net This was further supported by experimental observations that an enantiomerically enriched starting material led to a racemic product, which is consistent with the formation of a planar carbocation intermediate. cardiff.ac.uk
Below is a data table summarizing the calculated activation barriers for the two proposed mechanisms in different solvents.
| Reaction Pathway | Solvent | Calculated Activation Barrier (kcal/mol) |
| S(_N)1-like | Dichloromethane | 0.19 |
| S(_N)1-like | Methanol | 0.21 |
| S(_N)2-like | Dichloromethane | 44.1 |
| S(_N)2-like | Methanol | 43.7 |
These computational findings provide a detailed understanding at the molecular level of the factors controlling the reactivity of this compound in this specific transformation.
Role of 2 Methyl 3 Phenylbutan 2 Ol As a Synthetic Intermediate
Building Block in Complex Organic Molecule Synthesis
The structural characteristics of 2-methyl-3-phenylbutan-2-ol make it an important starting material for the construction of more elaborate organic molecules. Its phenyl group and tertiary alcohol functionality provide reactive sites for various synthetic modifications. solubilityofthings.com A key application of this compound and its isomers is in the fragrance industry, where it serves as an intermediate in the production of other aromatic compounds. solubilityofthings.com For instance, the related isomer, 2-methyl-4-phenylbutan-2-ol, is a known precursor in the synthesis of 4-cyclohexyl-2-methylbutan-2-ol, a fragrance ingredient with a lily-of-the-valley scent.
The synthesis of these tertiary alcohols can be achieved through established methods such as the Grignard reaction. One common route involves the reaction of a suitable Grignard reagent with a ketone. For example, 2-methyl-4-phenyl-2-butanol (B93477) can be synthesized by reacting methyl magnesium chloride with benzylacetone. This method highlights the accessibility of this class of compounds as building blocks for further synthetic endeavors.
Derivatization of this compound for Advanced Chemical Structures
The functional groups of this compound, namely the hydroxyl group and the phenyl ring, are amenable to a range of derivatization reactions, allowing for the creation of advanced chemical structures. solubilityofthings.com Standard reactions for tertiary alcohols include dehydration to form alkenes and oxidation, although the latter requires strong oxidizing agents. smolecule.com
More advanced derivatization can also be performed. For example, the hydroxyl group can undergo substitution reactions. A notable example of creating an advanced chemical structure is the O-phenylation of a related tertiary alcohol, 2-methyl-4-phenylbutan-2-ol, which has been achieved using Cu(II)-catalyzed reaction with organobismuth(V) compounds under mild conditions. This type of transformation allows for the introduction of additional aryl groups, significantly altering the molecular architecture and properties of the parent molecule. Such derivatizations are crucial for tailoring the compound for specific applications, such as in materials science or as ligands in catalysis.
Table 1: Examples of Derivatization Reactions of Related Tertiary Alcohols
| Starting Material | Reagent(s) | Product Type | Potential Application | Reference |
| 2-Methyl-1-phenylbutan-2-ol | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Ketone | Organic Synthesis Intermediate | |
| 2-Methyl-1-phenylbutan-2-ol | Lithium aluminum hydride (LiAlH₄) | Alkane | Hydrocarbon Synthesis | |
| 2-Methyl-1-phenylbutan-2-ol | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Alkyl halide | Functional Group Interconversion | |
| 2-Methyl-4-phenylbutan-2-ol | Ph₄BiF, Cu(OAc)₂ | O-phenylated ether | Advanced Material Precursor |
Applications in Specific Catalytic Systems (e.g., Palladium/Norbornene Cooperative Catalysis)
Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, is a powerful method for the difunctionalization of aryl halides. While direct studies involving this compound in this specific catalytic system are not widely documented, the application of structurally related compounds provides insight into its potential role. For instance, the related compound 2-methyl-4-phenylbut-3-yn-2-ol (B159067) serves as a versatile intermediate in palladium/norbornene cooperative catalysis for the construction of polycyclic structures.
The general mechanism of the Catellani reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the insertion of norbornene. This is then followed by ortho-arylation or alkylation and a terminating cross-coupling reaction. The use of tertiary alcohols in such catalytic systems can be advantageous to prevent side reactions like β-hydride elimination. The structural features of this compound, particularly the bulky phenyl and methyl groups, could influence the stereochemical outcome of such catalytic transformations, making it a potentially interesting ligand or substrate for these advanced synthetic methods.
Precursor for Chiral Molecules and Other Bioactive Scaffolds
The presence of a chiral center in this compound makes it a significant precursor for the synthesis of enantiomerically pure molecules, including those with biological activity. solubilityofthings.com The different stereoisomers of this compound can exhibit distinct biological properties, which is a critical consideration in the development of pharmaceuticals and agrochemicals. solubilityofthings.com
Multi-enzyme cascade synthesis has been effectively employed to produce specific stereoisomers of related compounds like 3-methyl-4-phenylbutan-2-ol. For instance, the reduction of (E)-3-methyl-4-phenylbut-3-en-2-one catalyzed by an ene-reductase (OYE3) can yield optically pure (S)-3-methyl-4-phenylbutan-2-one, which can then be stereoselectively reduced by different alcohol dehydrogenases to produce either (2R,3S)- or (2S,3S)-3-methyl-4-phenylbutan-2-ol. researchgate.net This highlights the utility of enzymatic methods in accessing specific chiral building blocks from precursors related to this compound.
These chiral alcohols are valuable intermediates for the synthesis of more complex bioactive scaffolds. For example, chiral 1,2-amino alcohols are crucial components of several pharmacologically active compounds. The synthesis of such structures can be envisioned starting from chiral precursors like the enantiomers of this compound through functional group transformations. The biotransformation of related phenylbutanals and phenylbutanones has been shown to produce chiral alcohols and other derivatives that are key starting points for the synthesis of new bioactive compounds. researchgate.net
Future Research Directions and Emerging Trends in 2 Methyl 3 Phenylbutan 2 Ol Research
Integration of Artificial Intelligence and Machine Learning in Synthetic Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of organic synthesis, and the production of 2-Methyl-3-phenylbutan-2-ol is no exception. beilstein-journals.org These computational tools offer the potential to significantly accelerate the discovery and optimization of synthetic routes.
Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions for the synthesis of this compound. beilstein-journals.org By inputting variables such as reactants, catalysts, solvents, temperature, and reaction time, these models can predict the expected yield and purity. This predictive capability allows for the rapid in-silico screening of a vast experimental space, minimizing the need for extensive and time-consuming laboratory work. rsc.org For the Grignard synthesis of this tertiary alcohol, ML could identify the ideal solvent system, catalyst loading, and temperature profile to maximize yield and minimize the formation of byproducts. vapourtec.comacs.org
Predictive Modeling for Novel Transformations: Beyond optimizing known reactions, AI and ML can aid in the discovery of new transformations for this compound. By analyzing the molecule's structural and electronic properties, machine learning models can predict its reactivity towards a range of reagents and catalysts. researchgate.net This could lead to the development of novel functionalization strategies, expanding the synthetic utility of this compound as a building block in the creation of more complex molecules.
The integration of these computational approaches promises to streamline the synthetic design process, making the synthesis of this compound and its derivatives more efficient and innovative.
Development of Novel Catalytic Systems for this compound Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a key area of future research for the synthesis and transformation of this compound. Research is focused on both metal-based catalysts and biocatalysts to improve efficiency, selectivity, and sustainability.
Advanced Metal Catalysis: While traditional methods like the Grignard reaction are effective, research is moving towards catalytic systems that offer milder reaction conditions and greater functional group tolerance.
Copper-Catalyzed Reactions: Copper catalysts have shown promise in the synthesis of related tertiary alcohols. For example, copper(I) compounds are used as catalysts for the ring-opening of epoxides with Grignard reagents, a method that could be adapted for the synthesis of this compound. google.comgoogle.com Furthermore, copper(II)-catalyzed O-phenylation of tertiary alcohols has been demonstrated, indicating the potential for copper-based systems to mediate transformations at the hydroxyl group of this compound.
Palladium and Other Transition Metals: Palladium-catalyzed cross-coupling reactions are a cornerstone of organic synthesis. Future research could explore palladium-catalyzed methods for the construction of the carbon skeleton of this compound. Additionally, other transition metals like rhodium and nickel are known to catalyze deoxygenation reactions of benzylic alcohols, which could be a potential transformation pathway for this compound. uni-regensburg.de
Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity and environmental impact. mdpi.combohrium.com
Ketoreductases (KREDs): Engineered ketoreductases are highly effective for the enantioselective reduction of prochiral ketones to form chiral alcohols. rsc.org This approach could be employed to synthesize chiral precursors to this compound, or to develop kinetic resolutions of racemic mixtures.
Ene-Reductases (ERs): These enzymes catalyze the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated compounds. nih.gov This could be relevant for the synthesis of chiral analogues or precursors of this compound.
Other Enzymes: The broader field of biocatalysis offers a vast toolbox of enzymes, including transaminases and lyases, that could be used in multi-enzyme cascade reactions to produce chiral amino-alcohols and other derivatives starting from or incorporating the this compound scaffold. nih.govucl.ac.uk
The development of these novel catalytic systems will enable more precise and sustainable methods for the synthesis and functionalization of this compound.
Exploration of Unconventional Reaction Conditions (e.g., Photochemistry, Electrochemistry, Solid-State Reactions) for this compound Synthesis and Transformations
Moving beyond traditional solution-phase chemistry, the exploration of unconventional reaction conditions is an emerging trend that holds significant promise for the synthesis and transformation of this compound. These methods can offer unique reactivity, improved selectivity, and more sustainable processes.
Photochemistry: The use of light to drive chemical reactions can enable transformations that are difficult to achieve through thermal methods. The photochemical oxidation of related phenyl-substituted alcohols has been reported, suggesting that similar strategies could be applied to this compound to access new oxidized products. nottingham.ac.uk Future research could explore photoredox catalysis to activate the C-H bonds of the molecule for novel functionalization reactions.
Electrochemistry: Synthetic electrochemistry provides a powerful and green alternative to conventional redox reactions by using electricity to drive chemical transformations. The electrochemical synthesis of vic-1,2-diols from secondary alcohols has been demonstrated, hinting at the possibility of electrochemically dimerizing this compound or its precursors. beilstein-journals.org Electrochemical methods are also being developed for the reductive deoxygenation of alcohols, which could provide a pathway to the corresponding alkane. uni-regensburg.de
Solid-State Reactions: Performing reactions in the solid state can lead to different reactivity and selectivity compared to solution-phase reactions, often with reduced solvent waste. While specific examples for this compound are scarce, the solid-phase synthesis of tertiary hydroxyesters has been reported. cdnsciencepub.com This suggests the potential for developing solid-supported syntheses of this compound or using it as a substrate in solid-state transformations, which could be advantageous for purification and automation.
The following table summarizes potential unconventional reaction conditions and their applications in the context of this compound research:
| Reaction Condition | Potential Application for this compound | Potential Advantages |
| Photochemistry | Oxidation, C-H functionalization | Access to unique reactivity, mild reaction conditions |
| Electrochemistry | Dimerization, Deoxygenation, Synthesis | Reduced use of chemical oxidants/reductants, high selectivity |
| Solid-State Reactions | Synthesis, Transformations | Reduced solvent waste, potential for unique selectivity, ease of purification |
By venturing into these unconventional reaction conditions, researchers can unlock new synthetic routes and transformations for this compound, contributing to the advancement of sustainable and innovative chemistry.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-Methyl-3-phenylbutan-2-ol, and how can structural purity be confirmed?
- Methodological Answer : A common approach involves the Grignard reaction between phenylmagnesium bromide and a ketone precursor (e.g., 3-methylbutan-2-one), followed by quenching with aqueous acid. Post-synthesis purification typically employs fractional distillation (bp ~140–160°C inferred from analogs like 3-Methyl-2-buten-1-ol ). Structural verification requires multi-technique analysis:
- NMR : and NMR to confirm substitution patterns (e.g., tertiary alcohol, phenyl group integration).
- GC-MS : Retention time and fragmentation patterns compared to standards .
- IR Spectroscopy : O-H stretching (~3200–3600 cm) and aromatic C-H bending (~700 cm) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., density, solubility)?
- Methodological Answer :
- Density : Use a pycnometer or digital densitometer at 25°C (reference value for analog 2-Methyl-3-buten-2-ol: 0.824 g/mL ).
- Solubility : Perform phase-solubility studies in water and organic solvents (e.g., ethanol, hexane). The phenyl group suggests low water solubility; logP can be estimated via HPLC retention times or computational tools like ChemAxon .
Advanced Research Questions
Q. How can stereochemical outcomes in catalytic hydrogenation of this compound precursors be rationalized?
- Methodological Answer : Use chiral catalysts (e.g., Ru-BINAP complexes) to control stereoselectivity. Analyze products via chiral GC or HPLC. The bulky phenyl group may induce steric hindrance, favoring specific diastereomers. Compare kinetic vs. thermodynamic control by varying reaction temperature and pressure .
Q. What analytical strategies resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, catalyst loading).
- Byproduct Analysis : Use LC-MS or NMR to identify side products (e.g., elimination products from dehydration).
- Computational Modeling : DFT calculations to compare energy pathways for competing reactions .
Q. How does this compound interact with atmospheric oxidants, and what are its environmental fate implications?
- Methodological Answer :
- Degradation Studies : Expose the compound to OH radicals (simulated via UV/HO systems) and analyze degradation products via GC-MS.
- Tropospheric Lifetime Estimation : Calculate using structure-activity relationships (SARs) for VOC reactivity .
- Ecotoxicity Assays : Test biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna assays) .
Q. What methodologies assess the compound’s potential bioactivity (e.g., antimicrobial, anti-inflammatory)?
- Methodological Answer :
- In Vitro Screening : Microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.
- Anti-inflammatory Models : Inhibit COX-2 or IL-6 production in macrophage cell lines (e.g., RAW 264.7).
- SAR Analysis : Modify functional groups (e.g., hydroxyl, phenyl) to correlate structure with activity .
Key Considerations for Researchers
- Safety : Review IFRA/RIFM guidelines for handling structurally related alcohols (e.g., skin sensitization potential) .
- Data Validation : Cross-reference spectral data with databases like PubChem or Reaxys to mitigate reporting errors.
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and environmental science for holistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
